Chromatographic Retention Time Differentiation for Method Validation
In the official British Pharmacopoeia HPLC method for Ketoprofen, 3-(1-carboxyethyl)benzoic acid (Impurity C) exhibits a relative retention time of approximately 0.3, whereas Impurity A shows a relative retention of 1.5 (with reference to ketoprofen retention time ≈ 7 min) [1]. This significant difference in chromatographic behavior enables unambiguous identification and quantification of Impurity C in the presence of other related substances.
| Evidence Dimension | Relative retention time (HPLC) |
|---|---|
| Target Compound Data | ≈ 0.3 |
| Comparator Or Baseline | Impurity A: ≈ 1.5 (both relative to ketoprofen = 1.0) |
| Quantified Difference | Impurity C elutes 5x earlier than Impurity A relative to ketoprofen |
| Conditions | RP-HPLC; Column: 0.15 m x 4.6 mm, 5 µm end-capped C18; Mobile phase: phosphate buffer pH 3.5/acetonitrile/water (2:43:55); Flow rate: 1 mL/min; Detection: UV 233 nm |
Why This Matters
The distinct retention time is essential for peak assignment in impurity profiling and ensures compliance with pharmacopoeial monograph specifications.
- [1] British Pharmacopoeia Commission. (2025). Ketoprofen Monograph (Ph. Eur. monograph 0922). View Source
